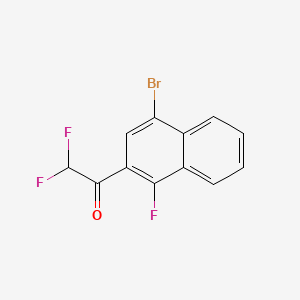
N-Nitrosophenylethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosophenylethylurea is a chemical compound belonging to the class of nitrosoureas Nitrosoureas are known for their diverse applications, particularly in the field of medicine as antitumor agents These compounds are characterized by the presence of a nitroso group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosophenylethylurea typically involves the reaction of phenylethylamine with nitrosating agents. One common method is the reaction of phenylethylamine with sodium nitrite in the presence of hydrochloric acid. This reaction yields this compound as the primary product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: N-Nitrosophenylethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-Nitrosophenylethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties, making it a valuable tool in genetic research.
Medicine: this compound is investigated for its antitumor activity and potential use in cancer therapy.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-Nitrosophenylethylurea involves its ability to alkylate and carbamoylate cellular macromolecules. This dual activity leads to the formation of cross-links in DNA, inhibiting DNA replication and transcription. The compound’s cytotoxic effects are primarily due to its interaction with DNA, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparación Con Compuestos Similares
- N-Nitrosomethylurea
- N-Nitrosoethylurea
- N-Nitrosodimethylurea
Comparison: N-Nitrosophenylethylurea is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties compared to other nitrosoureas. For instance, the phenylethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and the blood-brain barrier. This makes it a valuable compound for studying brain tumors and other central nervous system-related conditions .
Propiedades
Número CAS |
777-79-7 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
1-nitroso-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C9H11N3O2/c10-9(13)12(11-14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,13) |
Clave InChI |
DTJMFZHAJPQACD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)







![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)


